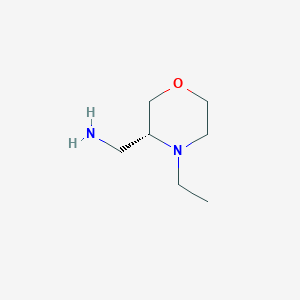

(R)-(4-Ethylmorpholin-3-yl)methanamine

Description

(R)-(4-Ethylmorpholin-3-yl)methanamine is a chiral amine derivative featuring a morpholine ring substituted with an ethyl group at position 4 and a methanamine group at position 2. Its molecular formula is C₇H₁₆N₂O, with a calculated molecular weight of 144.22 g/mol. The R-configuration at the stereogenic center distinguishes it from its S-enantiomer, which may exhibit divergent biological or chemical properties. Morpholine derivatives are valued in medicinal chemistry for their balanced solubility and membrane permeability, often serving as intermediates in drug synthesis .

Properties

Molecular Formula |

C7H16N2O |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

[(3R)-4-ethylmorpholin-3-yl]methanamine |

InChI |

InChI=1S/C7H16N2O/c1-2-9-3-4-10-6-7(9)5-8/h7H,2-6,8H2,1H3/t7-/m1/s1 |

InChI Key |

SONBQFMSRKABTF-SSDOTTSWSA-N |

Isomeric SMILES |

CCN1CCOC[C@H]1CN |

Canonical SMILES |

CCN1CCOCC1CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-(4-Ethylmorpholin-3-yl)methanamine typically involves the following steps:

Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with ethylene oxide under basic conditions.

Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl bromide in the presence of a base such as sodium hydride.

Introduction of the Methanamine Group: The methanamine group can be introduced through reductive amination of the corresponding ketone using a reducing agent like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of ®-(4-Ethylmorpholin-3-yl)methanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

Oxidation: ®-(4-Ethylmorpholin-3-yl)methanamine can undergo oxidation reactions to form corresponding oxides or N-oxides.

Reduction: The compound can be reduced to form secondary amines or alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like halides, cyanides, and amines can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of N-oxides or aldehydes.

Reduction: Formation of secondary amines or alcohols.

Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

®-(4-Ethylmorpholin-3-yl)methanamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

Industry: The compound can be used in the production of agrochemicals and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of ®-(4-Ethylmorpholin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The pathways involved may include signal transduction cascades and metabolic pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Key Observations :

- Ethyl vs.

- Aromatic vs. Aliphatic Substituents : Compounds like (R)-1-(3-morpholin-4-yl-phenyl)-ethylamine incorporate aromatic rings, significantly boosting molecular weight and lipophilicity, which may influence pharmacokinetic profiles .

- Electron-Withdrawing Groups : The fluorophenyl derivative () introduces electronegative fluorine and methoxy groups, altering electronic properties and reactivity compared to purely aliphatic morpholine derivatives .

2.2. Stereochemical Considerations

The R-configuration of this compound is critical for interactions with chiral biological targets. For example, the methyl analog () exists as R/S enantiomers, which may exhibit distinct binding affinities in enzyme inhibition assays. Stereochemistry also impacts synthetic routes; enantioselective synthesis methods (e.g., chiral catalysis) are often required to isolate the desired enantiomer .

2.3. Spectroscopic and Analytical Data

- NMR Chemical Shifts : Substituent electronegativity and steric effects influence NMR profiles. For instance, the ethyl group in the target compound would deshield adjacent protons, leading to distinct ¹H-NMR shifts compared to the methyl analog. highlights correlations between substituent electronegativity and ¹¹⁹Sn chemical shifts, suggesting similar trends for ¹H/¹³C-NMR in morpholine derivatives .

- Mass Spectrometry : The ethyl analog’s higher molecular weight (144.22 vs. 130.19 for the methyl compound) results in a unique mass spectrum, aiding differentiation during analytical characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.